

Application of WR-1065 in head and neck cancer radiotherapy models

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Compound of Interest

Compound Name: Amifostine thiol dihydrochloride

Cat. No.: B1682276

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Application Notes: WR-1065 in Head and Neck Cancer Radiotherapy

Introduction

Amifostine (WR-2721) is a cytoprotective agent approved by the FDA to reduce the incidence of radiation-induced xerostomia (dry mouth) in patients undergoing radiotherapy for head and neck cancer.[1][2][3] Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active metabolite, WR-1065.[3][4][5] This active form is responsible for the radioprotective effects observed. The selective protection of normal tissues over tumor tissues is attributed to differences in alkaline phosphatase activity, pH, and vascularization, which lead to greater accumulation of WR-1065 in healthy tissues.[2][5][6] These notes provide an overview of the application of WR-1065 in preclinical models of head and neck cancer radiotherapy, summarizing key data and providing detailed experimental protocols.

Mechanism of Action

The radioprotective effects of WR-1065 are multifaceted and extend beyond simple free radical scavenging.[1][5] While the thiol group in WR-1065 is a potent scavenger of oxygen free radicals generated by ionizing radiation, the compound also actively modulates cellular DNA damage response pathways.[4][5]

Key mechanisms include:

- **Free Radical Scavenging:** WR-1065 directly neutralizes reactive oxygen species, protecting cellular components like DNA from radiation-induced damage.[\[5\]](#)
- **DNA Damage Signaling Modulation:** WR-1065 influences key signaling pathways that regulate cell fate following DNA damage. It has been shown to activate the Tip60 acetyltransferase, a crucial regulator of the ATM kinase, a central protein in the DNA damage response.[\[4\]](#)
- **Induction of Antioxidant Enzymes:** The compound can activate the NFκB transcription factor, leading to the upregulation of endogenous antioxidant enzymes such as manganese superoxide dismutase (MnSOD).[\[1\]](#)[\[4\]](#)
- **p53 Activation:** WR-1065 can increase the levels and activity of the p53 tumor suppressor protein, which can lead to cell cycle arrest, allowing more time for DNA repair.[\[4\]](#)[\[7\]](#)

Quantitative Data Summary

The efficacy of WR-1065 in protecting against radiation-induced damage has been quantified in both preclinical and clinical settings.

Table 1: Summary of WR-1065 Efficacy in In Vitro Radiotherapy Models

Cell Line/Model	WR-1065 Concentration	Radiation Type	Key Findings	Reference
RKO36 (Human colorectal carcinoma)	4 mM	X-rays	Provided significant radioprotection in clonogenic survival assays.	[1]
RKO36 (Human colorectal carcinoma)	4 mM	X-rays	Significantly reduced the formation of micronuclei (a marker of chromosomal damage).	[1]
RKO36 (Human colorectal carcinoma)	40 µM	X-rays	Did not protect from immediate cell death but was effective in protecting against delayed genomic instability.	[1]
Hematopoietic progenitor cells	0.8 mM - 4 mM	Ionizing Radiation (4-6 Gy)	Provided a 6- to 10-fold radioprotection in survival assays.	[4]
M059J & M059K (Human glioblastoma)	4 mM	Gamma Radiation	Provided equivalent protection (~1.8-fold) to both radiosensitive (M059J) and radioresistant (M059K) cells.	[8]

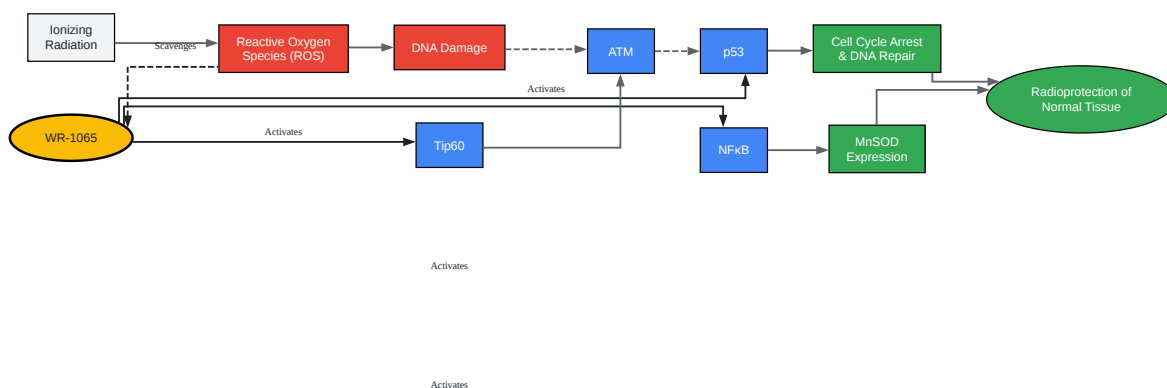
Table 2: Summary of Amifostine (WR-1065 Prodrug) Efficacy in a Phase III Head and Neck Cancer Clinical Trial

Parameter	Amifostine Arm (200 mg/m ²)	Control Arm (Radiotherapy Alone)	p-value	Reference
Incidence of Grade ≥2 Acute Xerostomia	51%	78%	<0.0001	[9]
Incidence of Grade ≥2 Chronic Xerostomia	34%	57%	0.002	[9]
Median Saliva Production (post-RT)	0.26 g	0.10 g	0.04	[9]
2-Year Local-Regional Control	58%	63%	Not significant	[9]
2-Year Overall Survival	71%	66%	Not significant	[9]

Note: The clinical trial demonstrates that the protective effects against xerostomia did not compromise the efficacy of antitumor treatment.[\[9\]](#)

Diagrams and Visualizations

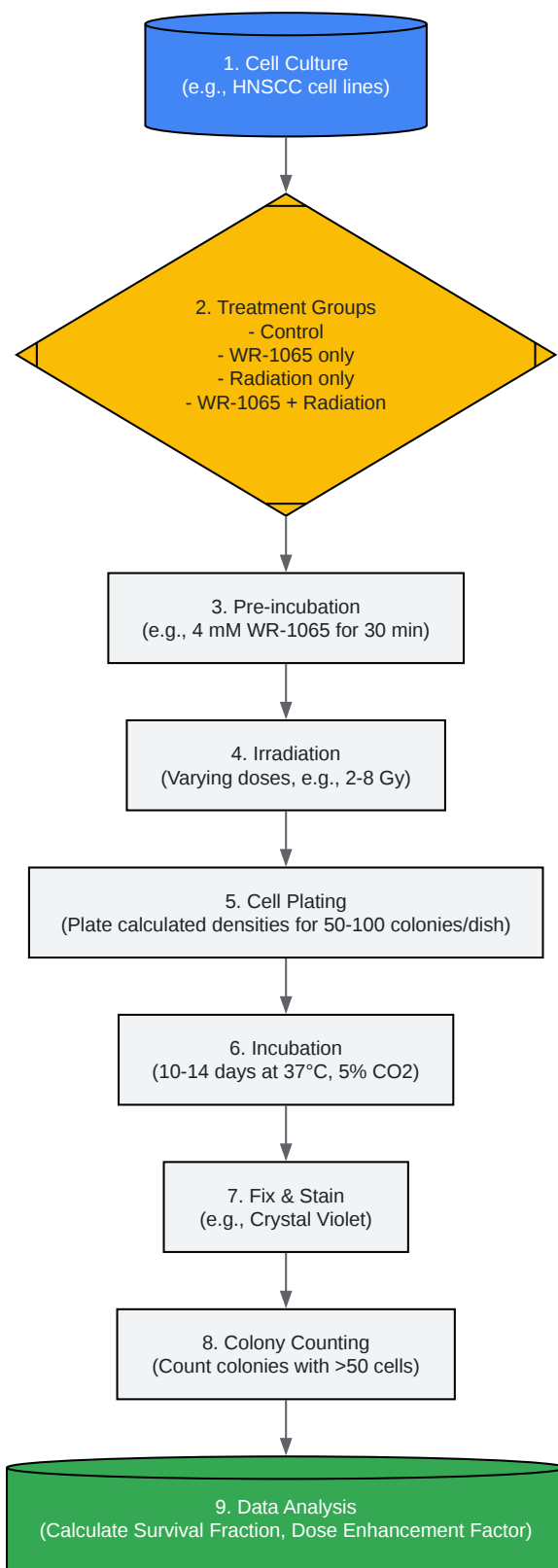
Signaling Pathway of WR-1065 Radioprotection

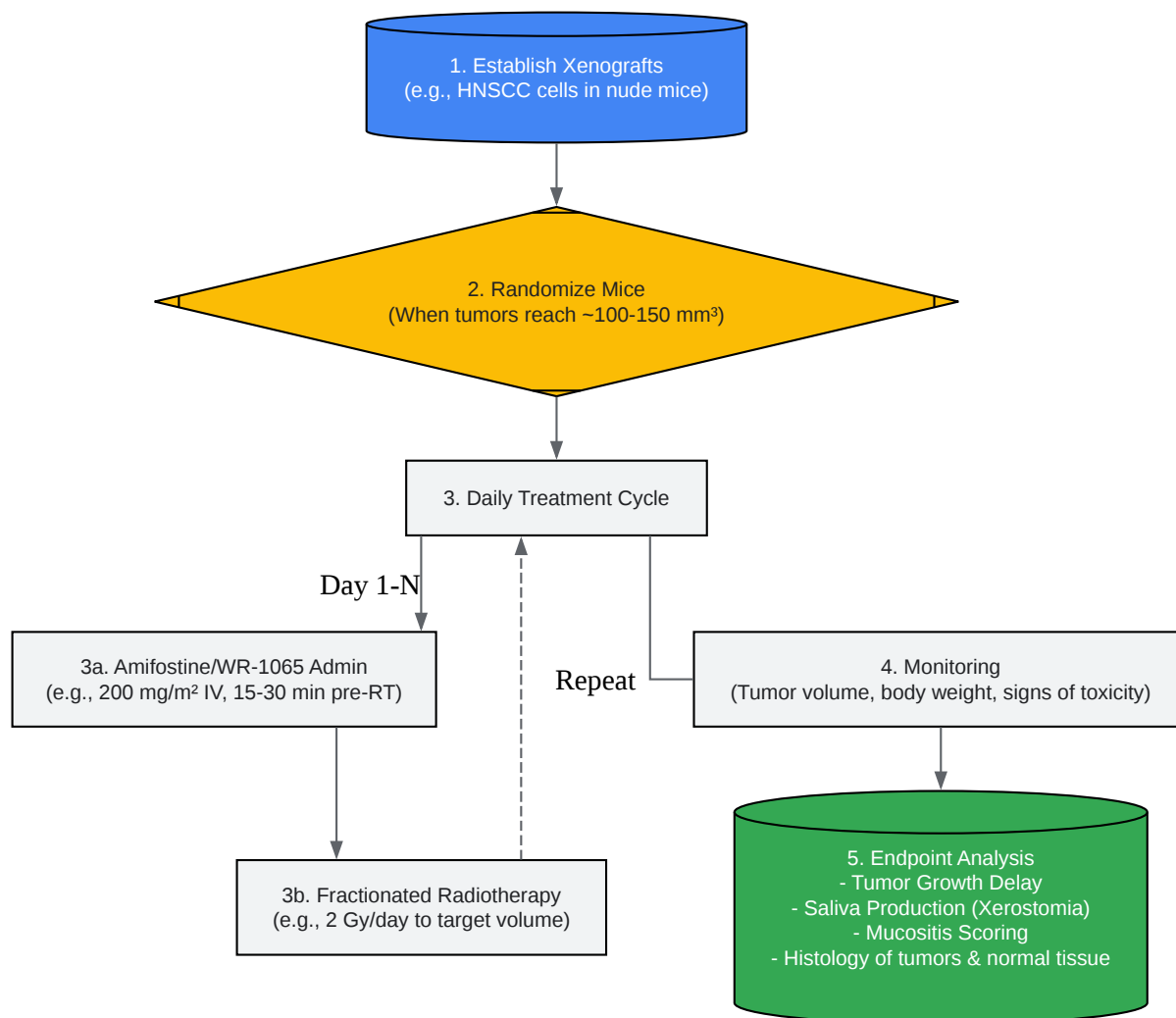


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Caption: Signaling pathways modulated by WR-1065 to confer radioprotection.

Experimental Workflow: In Vitro Clonogenic Survival Assay





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